molecular formula C6H8BrN3O B2843869 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1005575-60-9

4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2843869
CAS No.: 1005575-60-9
M. Wt: 218.054
InChI Key: VEXFFRYJPUDPPT-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1005575-60-9) is a valuable chemical intermediate in pharmaceutical research and development. This brominated pyrazole derivative features a carboxamide group, making it a versatile scaffold for constructing more complex molecules through further synthetic modification. Its molecular formula is C 6 H 8 BrN 3 O, and it has a molecular weight of 218.05 . The compound serves as a key precursor in medicinal chemistry, particularly in the synthesis of targeted carboxamide derivatives. For instance, it is used to create compounds like 4-bromo-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide and 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide, which are of interest in screening and development programs . The presence of the bromine atom allows for subsequent cross-coupling reactions, while the carboxamide group can engage in hydrogen bonding, influencing the pharmacokinetic properties of the resulting molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXFFRYJPUDPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Methodologies for 4 Bromo 1 Ethyl 1h Pyrazole 5 Carboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons, carbons, and other NMR-active nuclei like nitrogen. researchgate.netsci-hub.se

1H NMR Spectroscopic Analysis of Pyrazole (B372694) Carboxamide Derivatives

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the pyrazole ring proton, and the carboxamide protons.

The ethyl group at the N1 position typically presents as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene protons is influenced by the adjacent electronegative nitrogen atom of the pyrazole ring, causing them to appear downfield compared to the methyl protons. compoundchem.comchemistrysteps.com

The pyrazole ring has a single proton at the C3 position, which is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electronic environment of the heterocyclic ring. The primary amide group (-CONH₂) protons typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂- (ethyl)~4.0 - 4.5Quartet (q)Deshielded by the adjacent N1 atom of the pyrazole ring.
-CH₃ (ethyl)~1.3 - 1.5Triplet (t)Standard alkyl region.
H-3 (pyrazole ring)~7.5 - 8.0Singlet (s)Aromatic proton on the pyrazole ring.
-CONH₂~7.0 - 8.5 (variable)Broad Singlet (br s)Chemical shift is solvent and concentration dependent.

13C NMR Spectroscopic Analysis of Pyrazole Carboxamide Derivatives

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In this compound, signals are expected for the ethyl carbons, the three pyrazole ring carbons, and the carbonyl carbon of the amide.

The carbonyl carbon (C=O) of the carboxamide group is typically the most deshielded, appearing far downfield. The pyrazole ring carbons (C3, C4, and C5) have characteristic chemical shifts influenced by the substituents. The C4 carbon, bonded to the electronegative bromine atom, will have its chemical shift significantly affected. Similarly, the C5 carbon, attached to the carboxamide group, and the C3 carbon will resonate in the aromatic region. The chemical shifts of C3 and C5 can be influenced by the tautomeric form in N-unsubstituted pyrazoles; however, in this N1-ethyl substituted compound, a single tautomer is fixed. nih.gov The two carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
-C=O (amide)~160 - 165Carbonyl carbon, typically deshielded.
C-5 (pyrazole ring)~140 - 145Attached to the carboxamide group.
C-3 (pyrazole ring)~135 - 140CH carbon of the pyrazole ring.
C-4 (pyrazole ring)~95 - 105Attached to the bromine atom, shielded compared to other ring carbons.
-CH₂- (ethyl)~45 - 50Aliphatic carbon attached to N1.
-CH₃ (ethyl)~14 - 16Aliphatic terminal methyl carbon.

15N NMR Spectroscopic Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying nitrogen-containing heterocyclic compounds like pyrazoles, as it provides direct information about the chemical environment of the nitrogen atoms. researchgate.net For this compound, three distinct nitrogen signals are expected: one for each of the two pyrazole ring nitrogens (N1 and N2) and one for the amide nitrogen (-NH₂).

The chemical shifts of the pyrazole nitrogens are sensitive to substitution and electronic effects within the ring. The N1 atom, being a pyrrole-type nitrogen bonded to the ethyl group, will have a different chemical shift compared to the N2 atom, which is a pyridine-type nitrogen. The amide nitrogen signal's position can be influenced by hydrogen bonding. mdpi.com ¹⁵N NMR studies, often conducted using heteronuclear 2D techniques like HMBC for sensitivity enhancement, can help differentiate between isomers and confirm the substitution pattern on the pyrazole ring. sci-hub.sejapsonline.com

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AssignmentExpected Chemical Shift (δ, ppm)Notes
N-1 (pyrazole ring)~ -160 to -170Pyrrole-type nitrogen, substituted with an ethyl group. mdpi.com
N-2 (pyrazole ring)~ -80 to -90Pyridine-type, doubly bonded nitrogen. mdpi.com
-NH₂ (amide)~ -260 to -280Typical range for primary amides.

Note: ¹⁵N chemical shifts are relative to CH₃NO₂.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the -CH₂- quartet and the -CH₃- triplet of the ethyl group would be observed, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). This would allow for the unambiguous assignment of the H3 proton to the C3 carbon, and the ethyl protons to their respective ethyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). Key expected HMBC correlations for this molecule would include:

The ethyl -CH₂- protons to C5 and C3 of the pyrazole ring.

The H3 proton to C5, C4, and the carbonyl carbon.

The amide protons (-NH₂) to the carbonyl carbon and C5. These long-range correlations are instrumental in piecing together the molecular fragments and confirming the substitution pattern. thieme-connect.de

Dynamic NMR (DNMR) for Conformational and Tautomeric Studies

Dynamic NMR (DNMR) is used to study time-dependent phenomena such as conformational changes or chemical exchange. researchgate.net In N-unsubstituted pyrazoles, DNMR is often used to study the rapid proton exchange between the two ring nitrogens, a process known as annular tautomerism. researchgate.netbohrium.com However, in this compound, the N1 position is blocked by the ethyl group, which prevents this type of tautomerism.

Nevertheless, DNMR can be employed to study other dynamic processes, such as restricted rotation around the C5-C(O) single bond and the C(O)-N amide bond. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Such studies provide valuable information on rotational energy barriers and the conformational preferences of the carboxamide substituent. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. nih.govresearchgate.net

N-H Stretching: The primary amide (-NH₂) group will show two characteristic stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the pyrazole ring proton (C3-H) is expected just above 3000 cm⁻¹. derpharmachemica.com

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the range of 1680-1640 cm⁻¹. This is a very characteristic band for amides. mdpi.com

N-H Bending (Amide II): The N-H bending vibration of the primary amide typically appears around 1640-1590 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretch usually appears in the fingerprint region, typically between 600-500 cm⁻¹, but can be difficult to assign definitively.

The presence and position of these bands in the FT-IR spectrum provide confirmatory evidence for the synthesis of the target pyrazole carboxamide derivative. researchgate.net

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchPrimary Amide (-NH₂)3400 - 3200Medium (two bands)
C-H Stretch (Aromatic)Pyrazole Ring3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Ethyl Group (-CH₂-, -CH₃)3000 - 2850Medium
C=O Stretch (Amide I)Carboxamide (-CONH₂)1680 - 1640Strong
N-H Bend (Amide II)Primary Amide (-NH₂)1640 - 1590Medium-Strong
C=N, C=C StretchPyrazole Ring1600 - 1400Medium-Variable
C-Br StretchBromo-substituent600 - 500Medium-Strong

Identification of Functional Groups in Pyrazole Carboxamides

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features. The pyrazole ring, the carboxamide moiety, and the ethyl substituent each exhibit characteristic vibrational frequencies.

The carboxamide group is readily identified by two prominent absorption bands: the C=O stretching vibration and the N-H stretching vibration. The carbonyl (C=O) stretch of the amide is typically observed as a strong band in the region of 1680-1630 cm⁻¹. researchgate.net For pyrazole-carboxamide derivatives, this band is often located around 1674 cm⁻¹. The N-H stretching vibrations of a primary amide (-CONH₂) give rise to two bands in the 3400-3150 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. In the case of this compound, which is a primary amide, these bands are expected to be clearly visible. nih.gov

The pyrazole ring itself presents a series of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1600-1400 cm⁻¹ range. The C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹. The presence of the ethyl group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, as well as C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AmideN-H Stretch (asymmetric)~3400Medium
AmideN-H Stretch (symmetric)~3200Medium
PyrazoleC-H Stretch>3000Medium
Ethyl GroupC-H Stretch2980-2850Medium-Strong
AmideC=O Stretch1680-1630Strong
PyrazoleC=N, C=C Stretch1600-1400Medium-Strong
Ethyl GroupC-H Bend~1465, ~1380Medium
AmideN-H Bend~1600Medium
PyrazoleRing VibrationsVariousMedium-Weak
C-BrC-Br Stretch600-500Medium-Strong

Analysis of Hydrogen Bonding and Intermolecular Interactions via IR

IR spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. In the solid state, this compound is expected to exhibit significant intermolecular hydrogen bonding involving the amide group. The N-H protons of the amide can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This leads to the formation of dimers or polymeric chains. fu-berlin.denih.gov

The presence of hydrogen bonding causes a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum. aip.org In a non-hydrogen bonding solvent, the N-H stretching vibrations would appear as sharper bands at higher frequencies. By comparing the IR spectra of the compound in the solid state and in a dilute solution of a non-polar solvent, the extent of hydrogen bonding can be assessed. The N-H stretching region of pyrazoles in the gas phase can show distinct bands for monomers, dimers, and trimers. fu-berlin.de In solution, an equilibrium between monomers and trimers is often observed. fu-berlin.de The IR spectrum of a pyrazoline carboxamide compound has shown a broad N-H band at 3470 cm⁻¹, indicative of the carboxamide entity. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This high accuracy allows for the calculation of the elemental composition of the molecular ion. For this compound (C₆H₈BrN₃O), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This technique is suitable for the analysis of volatile and thermally stable compounds like pyrazole derivatives. In GC-MS, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The EI mass spectrum of this compound is expected to show a series of fragment ions resulting from the cleavage of the parent molecule. The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for pyrazoles include the loss of N₂ from the molecular ion. researchgate.net For the target compound, fragmentation may also involve the loss of the carboxamide group, the ethyl group, or the bromine atom. The analysis of these fragmentation patterns provides valuable structural information.

Interactive Data Table: Plausible Mass Fragments for this compound in GC-MS (EI)

m/z (relative to ⁷⁹Br)Plausible Fragment IonNeutral Loss
217/219[C₆H₈BrN₃O]⁺ (Molecular Ion)-
189/191[C₅H₅BrN₂O]⁺C₂H₃
173/175[C₆H₈BrN₃]⁺O
145/147[C₅H₅BrN₂]⁺CONH₂
138[C₆H₈N₃O]⁺Br
94[C₅H₄N₂]⁺Br, CONH₂

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile compounds. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. This technique typically results in less fragmentation compared to EI, with the molecular ion peak being the most prominent. ESI-MS is therefore well-suited for confirming the molecular weight of this compound. In some cases, in-source reactions can occur during ESI, as has been observed in the analysis of enaminones in the presence of copper acetate, leading to the formation of pyrazoles. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyrazole ring and the carboxamide group act as chromophores. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. uzh.ch The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the pyrazole ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals.

The position of the λmax is influenced by the substituents on the pyrazole ring. The presence of the bromine atom and the carboxamide group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent pyrazole. Studies on substituted pyrazoles have shown that the absorption maxima can vary significantly depending on the nature and position of the substituents. mdpi.com For instance, phenyl-substituted pyrazoles exhibit red-shifted absorption bands compared to their alkyl-substituted counterparts. mdpi.com The electronic properties of similar compounds have been investigated using UV-Vis spectroscopy, with results indicating that intramolecular charge transfer can occur within the molecule. nih.gov

Absence of Publicly Available Crystallographic Data for this compound

A thorough and extensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information on the molecule's conformation, the geometry of its constituent parts, and how individual molecules pack together to form a crystal lattice. This information is fundamental to understanding a compound's physical and chemical properties.

While crystallographic studies have been conducted on analogous pyrazole derivatives, this information cannot be directly extrapolated to definitively describe the crystal structure of this compound. Even minor modifications to a molecule's chemical structure, such as the substitution of atoms or the alteration of functional groups, can lead to significant changes in its crystal packing and molecular conformation.

The scientific community relies on the publication of research findings and the deposition of crystallographic data in accessible databases, such as the Cambridge Crystallographic Data Centre (CCDC), to disseminate this vital information. The absence of such an entry for this compound indicates that its crystal structure has either not yet been determined or the results have not been made public.

Therefore, any detailed discussion on the solid-state structural determination of this compound, including the creation of data tables for its crystallographic parameters, is not possible without the primary research data from single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 4 Bromo 1 Ethyl 1h Pyrazole 5 Carboxamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govnih.gov It is frequently used to investigate the properties of pyrazole-containing molecules. bohrium.comnih.gov DFT calculations for 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide reliable results. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the coordinates that correspond to the minimum energy on the potential energy surface.

For this compound, this calculation would yield key structural parameters. These parameters are typically presented in a data table.

Table 1: Representative Data for Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization. Actual values for the target compound require a specific calculation.

Parameter Bond/Angle Typical Value Range
Bond Length C-C (pyrazole ring) 1.38 - 1.40 Å
C-N (pyrazole ring) 1.33 - 1.38 Å
C=O (amide) ~1.23 Å
C-N (amide) ~1.35 Å
C-Br ~1.86 Å
Bond Angle N-N-C (pyrazole ring) 105° - 112°
C-C-N (pyrazole ring) 106° - 110°
O=C-N (amide) ~123°

The results of such an optimization would likely show a largely planar pyrazole (B372694) ring, a common feature in related heterocyclic compounds. nih.gov The orientation of the ethyl and carboxamide groups relative to this ring would also be determined, providing insight into steric and electronic interactions.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For similar pyrazole derivatives, DFT calculations have shown energy gaps typically in the range of 4 to 5 eV. researchgate.netresearchgate.net

An analysis for this compound would involve:

Calculating Energies: Determining the energy levels of the HOMO and LUMO.

Visualizing Orbitals: Mapping the spatial distribution of the HOMO and LUMO to see where electron density is concentrated. The HOMO is often located on the electron-rich pyrazole ring, while the LUMO may be distributed across the carboxamide and bromo substituents.

Calculating the Energy Gap: ΔE = ELUMO - EHOMO.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Hypothetical) This table illustrates the type of data obtained from an FMO analysis. Actual values for the target compound require a specific calculation.

Parameter Description Typical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV

This analysis examines how electrons are distributed throughout the molecule. It helps to identify which parts of the molecule are electron-rich and which are electron-poor. This information is fundamental to understanding the molecule's bonding, polarity, and intermolecular interactions. Techniques like Natural Bond Orbital (NBO) analysis are often used to quantify the charge on each atom and describe charge transfer interactions within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, such as receptors or reactants.

The MEP map is color-coded:

Red: Regions of high electron density (negative potential), typically found around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack.

Blue: Regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show a strong negative potential (red) around the carbonyl oxygen of the amide group and the nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net A positive potential (blue) would be expected around the amide N-H proton. This mapping helps to predict sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods exist. Ab initio (from first principles) methods, like Møller-Plesset perturbation theory, and less computationally demanding semi-empirical methods can also be employed.

Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that provides a higher level of theory by incorporating electron correlation effects more explicitly than standard DFT functionals. While more computationally expensive, MP2 can offer more accurate geometries and energies for certain systems, serving as a benchmark for DFT results. A comparison between DFT and MP2 results would provide a more robust understanding of the electronic structure of this compound.

TNDO Method Applications

While specific applications of the TNDO (Typical Neglect of Differential Overlap) method for this compound are not extensively documented in publicly available literature, this semi-empirical quantum mechanical method is generally employed to approximate molecular orbitals and electronic properties of organic molecules. For pyrazole derivatives, TNDO methods could be utilized to calculate electronic indices, such as charge distributions and dipole moments, which help in understanding the reactivity and intermolecular interactions of the compound. These calculations, while less rigorous than ab initio or DFT methods, offer a computationally efficient way to explore the electronic landscape of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand vibrational and electronic behavior.

Theoretical NMR Chemical Shift Calculations

Theoretical Nuclear Magnetic Resonance (NMR) chemical shift calculations are a powerful tool for structure elucidation. For pyrazole systems, Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide useful predictions of 1H and 13C NMR chemical shifts. researchgate.net Studies on related 4-bromo-1H-pyrazoles have demonstrated that DFT calculations can justify the predominance of specific tautomers by comparing calculated chemical shifts with experimental values. researchgate.net For this compound, similar computational approaches would be expected to yield theoretical spectra that aid in the assignment of experimental NMR signals. For instance, calculations on 3,4-dibromo-5-phenyl-1H-pyrazole showed that while most calculated values are in good agreement, some discrepancies can occur, such as the calculated value for C4 being significantly higher than the experimental value. researchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Related Pyrazole (Note: Data for a related compound, 3,4-dibromo-5-phenyl-1H-pyrazole, is used for illustrative purposes as specific data for this compound is not available.)

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C3134.9~142
C495.9Not specified
C5145.4Not specified

Source: Adapted from research on 4-bromo-1H-pyrazoles. researchgate.net

Predicted IR Vibrational Frequencies

Theoretical calculations are frequently used to predict the infrared (IR) vibrational frequencies of molecules. These predictions are typically derived from frequency calculations performed on the optimized geometry of the molecule using methods like DFT with various basis sets (e.g., B3LYP/6-311++G(d,p)). derpharmachemica.com For pyrazole derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching in the aromatic ring, and vibrations of the substituent groups. derpharmachemica.com For this compound, key predicted frequencies would include the N-H and C=O stretching of the carboxamide group, the C-Br stretching, and various pyrazole ring vibrations. Comparing these predicted frequencies with experimental FT-IR spectra allows for a detailed assignment of the observed absorption bands. For example, in studies of similar pyrazole compounds, C=C stretching modes are observed experimentally and predicted by DFT in the 1550-1600 cm⁻¹ region, while C-H out-of-plane bending vibrations typically appear in the 1000-675 cm⁻¹ range. derpharmachemica.com

Table 2: General Predicted IR Vibrational Frequency Ranges for Substituted Pyrazoles (Note: This table represents typical frequency ranges for pyrazole derivatives based on computational studies.)

Vibrational ModeTypical Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C-H Stretch (Aromatic/Alkyl)2900 - 3100
C=O Stretch (Amide)1650 - 1690
C=C / C=N Stretch (Pyrazole Ring)1430 - 1625
C-N Stretch1130 - 1200
C-Br Stretch500 - 650

Source: Adapted from general findings on vibrational analysis of heterocyclic compounds. derpharmachemica.com

Tautomerism and Conformational Analysis

Computational chemistry is essential for studying the dynamic aspects of molecular structure, such as tautomerism and conformational preferences, which can be difficult to probe experimentally.

Energetics and Stability of Tautomeric Forms

Pyrazoles can exist in different tautomeric forms, and their relative stability is highly dependent on the substitution pattern. researchgate.net For 4-bromo-1H-pyrazoles, DFT calculations have been employed to determine the energies of different tautomers, thereby predicting the most stable form in both the solid state and in solution. researchgate.net These studies often show that the presence and position of substituents, such as a bromine atom, can significantly influence the tautomeric equilibrium. researchgate.net For this compound, while the N1 position is substituted with an ethyl group, preventing proton tautomerism involving the pyrazole ring nitrogens, prototropic tautomerism involving the carboxamide group (amide-imidol tautomerism) could be computationally investigated to determine the relative stabilities of the amide and imidic acid forms.

Conformational Preferences of the N-ethyl and Carboxamide Moieties

The presence of flexible groups like the N-ethyl and carboxamide moieties gives rise to multiple possible conformations for this compound. Conformational analysis, typically performed using DFT or other quantum mechanical methods, can identify the lowest energy conformers by calculating the potential energy surface as a function of the rotation around single bonds (dihedral angles). iu.edu.sa For the N-ethyl group, rotation around the N-CH₂ bond would be analyzed to find the preferred orientation relative to the pyrazole ring. Similarly, for the carboxamide group, rotation around the C5-C(O) bond would reveal the most stable arrangement of the amide plane with respect to the heterocyclic ring. These studies often indicate that steric and electronic effects, such as hydrogen bonding or dipole-dipole interactions, govern the conformational preferences. iu.edu.sa Computational studies on similar molecules have identified stable conformers and the energy barriers to internal rotation, providing a detailed picture of the molecule's flexibility. iu.edu.sa

Proton Transfer Studies

Proton transfer is a fundamental chemical process that can significantly influence the reactivity and biological activity of heterocyclic compounds like this compound. Theoretical studies on substituted pyrazoles have elucidated the mechanisms and energetic barriers associated with both intramolecular and intermolecular proton transfer.

For pyrazole derivatives, single proton transfer for interconversion between tautomers generally exhibits high activation energies, typically in the range of 45 to 54 kcal/mol, as calculated by Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) methods. ias.ac.inias.ac.in The presence of substituents on the pyrazole ring can modulate these energy barriers. For instance, electron-donating groups tend to lower the activation energy for proton migration compared to electron-withdrawing groups. daneshyari.com

In the case of this compound, the bromine atom at the 4-position, being an electron-withdrawing group, is expected to influence the proton transfer dynamics. The carboxamide group at the 5-position can also participate in proton transfer events, either intramolecularly or intermolecularly.

Furthermore, the presence of solvent molecules, such as water or ammonia, can significantly lower the activation energy for proton transfer by acting as a bridge. Theoretical studies have shown that water- or ammonia-assisted proton transfer can reduce the activation energy to a range of 17 to 32 kcal/mol. ias.ac.inias.ac.in This suggests that in a biological or protic solvent environment, proton transfer processes involving this compound would be more facile.

Double proton transfer, occurring in dimeric forms of pyrazoles, presents another viable pathway with considerably lower activation energies, typically between 11 and 19 kcal/mol. ias.ac.indaneshyari.com The formation of such dimers is favored, and the specific substituents influence the strength of the hydrogen bonds within the dimer. ias.ac.in

Proton Transfer Mechanism Typical Activation Energy Range (kcal/mol) Influencing Factors
Single Intramolecular Proton Transfer45 - 54 ias.ac.inias.ac.inSubstituent electronic effects daneshyari.com
Solvent-Assisted Proton Transfer17 - 32 ias.ac.inias.ac.inNature of the solvent molecule
Double Proton Transfer (in dimers)11 - 19 ias.ac.indaneshyari.comDimer stability, substituent effects ias.ac.in

Intermolecular Interaction Studies (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The intermolecular interactions of this compound are critical in determining its solid-state structure, solubility, and interactions with biological targets. The key non-covalent interactions include hydrogen bonding, halogen bonding, and pi-stacking.

Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Pyrazole derivatives are known to form robust intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex supramolecular assemblies. nih.govresearchgate.net Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize these interactions, providing information on their strength and nature. tandfonline.com The N-H---O hydrogen bonds are expected to be a dominant feature in the crystal packing of this compound.

Halogen Bonding: The bromine atom at the 4-position is capable of forming halogen bonds. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. researchgate.netnih.gov Computational studies on 4-bromopyrazole have shown that it can form halogen bonds of comparable strength to other common halogen bond donors. aip.orgdntb.gov.ua The strength and geometry of these interactions can be finely tuned by the electronic environment of the pyrazole ring. The presence of the electron-withdrawing carboxamide group could potentially enhance the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability. QTAIM and molecular electrostatic potential (MEP) analyses are instrumental in identifying and characterizing these halogen bonds. nih.govmdpi.comresearchgate.netnih.gov

Interaction Type Key Functional Groups Involved Computational Characterization Methods
Hydrogen BondingCarboxamide (N-H, C=O), Pyrazole N-H nih.govresearchgate.netQTAIM, NBO tandfonline.com
Halogen Bonding4-Bromo substituent aip.orgdntb.gov.uaQTAIM, MEP nih.govmdpi.comresearchgate.netnih.gov
Pi-StackingPyrazole aromatic ring libretexts.orgDispersion-corrected DFT nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations can provide information on:

Conformational Flexibility: Exploring the accessible conformations of the molecule, including the rotation of the ethyl group and the carboxamide moiety.

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its structure and dynamics.

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the binding pose and identify key intermolecular interactions that are maintained over time.

For instance, MD simulations of pyrazole-carboxamide derivatives bound to enzymes have been used to confirm the stability of docking poses and to analyze the network of hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the evolution of intermolecular distances and angles over time.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of the electronic structure of a molecule and are invaluable for predicting its reactivity and stability. jcsp.org.pkresearchgate.net For this compound, these descriptors can help to establish structure-reactivity relationships.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. jcsp.org.pkresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is crucial for predicting where the molecule is likely to engage in electrostatic interactions. tandfonline.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies and provide a more quantitative measure of the molecule's reactivity.

Studies on various pyrazole derivatives have shown that these descriptors can be correlated with their observed biological activities. nih.govdoaj.orgresearchgate.net For this compound, the electron-withdrawing nature of the bromo and carboxamide groups is expected to lower the HOMO and LUMO energy levels, potentially affecting its reactivity profile.

Quantum Chemical Descriptor Information Provided Predicted Influence on this compound
HOMO EnergyElectron-donating abilityLowered due to electron-withdrawing groups
LUMO EnergyElectron-accepting abilityLowered due to electron-withdrawing groups
HOMO-LUMO GapChemical reactivity and stabilityPotentially modulated by substituents
MEPElectrophilic and nucleophilic sitesNegative potential around carbonyl oxygen and pyrazole nitrogens; positive potential around N-H and C-Br (σ-hole)

Reactivity and Chemical Transformations of 4 Bromo 1 Ethyl 1h Pyrazole 5 Carboxamide

Reactions Involving the Bromine Atom at C-4

The carbon-bromine bond at the C-4 position of the pyrazole (B372694) ring is a key site for synthetic modification. This section explores transformations that replace or functionalize this bromine atom, enabling the synthesis of a diverse range of derivatives.

Halogen-metal exchange is a powerful technique for converting an aryl or heteroaryl halide into an organometallic species, which can then react with various electrophiles. nih.gov For 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, this transformation typically involves treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov

The reaction proceeds via the exchange of the bromine atom for a lithium atom, generating a highly reactive 4-lithiopyrazole intermediate. This intermediate is a potent nucleophile and can be trapped with a range of electrophiles to introduce new functional groups at the C-4 position. For substrates bearing potentially acidic protons, such as the N-H of a primary amide, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi) can be employed to achieve selective bromine-metal exchange without deprotonating other sites. beilstein-journals.orgontosight.aisemanticscholar.org

Table 1: Examples of Electrophiles Used in Halogen-Metal Exchange Reactions

Electrophile Product Functional Group
Carbon dioxide (CO₂) Carboxylic acid
Aldehydes/Ketones Secondary/Tertiary alcohol
Dimethylformamide (DMF) Aldehyde
Alkyl halides Alkyl group

The bromine atom at C-4 makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the bromopyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. biointerfaceresearch.comgoogle.com This method is widely used to form biaryl or heteroaryl-aryl structures. For bromopyrazoles, common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane, DMF, or toluene/water mixtures. semanticscholar.org The reaction is highly versatile and tolerant of many functional groups, including the carboxamide moiety.

Heck Reaction: The Heck reaction couples the bromopyrazole with an alkene to form a new substituted alkene. researchgate.net The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand. A base, typically a tertiary amine like triethylamine (B128534), is required to neutralize the HBr generated during the catalytic cycle. This reaction provides a direct method for the vinylation of the pyrazole ring at the C-4 position.

Sonogashira Coupling: This reaction involves the coupling of the bromopyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine or piperidine. Copper-free conditions have also been developed, often employing more sophisticated palladium catalysts. This method is highly efficient for introducing alkynyl substituents onto the pyrazole core.

Table 2: Overview of Cross-Coupling Reactions for 4-Bromopyrazoles

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond/Group
Suzuki Aryl/heteroaryl boronic acid Pd(PPh₃)₄ / Base (K₂CO₃) C-C (Aryl/Heteroaryl)
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / Ligand / Base (Et₃N) C-C (Vinyl)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Base (Et₃N) C-C (Alkynyl)

While nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems is generally difficult, it can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of this compound, the pyrazole ring itself is not strongly electron-deficient. However, the introduction of potent electron-withdrawing groups, such as a nitro group at an adjacent position (e.g., C-3), can activate the C-4 position towards nucleophilic attack.

In such activated systems, the bromine atom can be displaced by strong nucleophiles like amines, alkoxides, or thiolates. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing group. For the title compound without additional activating groups, forcing conditions (high temperatures, very strong nucleophiles) would likely be required, and such reactions are not commonly reported.

Reactions at the Carboxamide Moiety

The primary carboxamide group (-CONH₂) is a robust functional group, but it can undergo several characteristic transformations under specific conditions.

The amide bond of the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. This transformation typically requires harsh reaction conditions.

Acid-Catalyzed Hydrolysis: This involves heating the amide in the presence of a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis: This is achieved by heating the amide with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction initially produces the carboxylate salt, which must be subsequently acidified to yield the final carboxylic acid product.

While the literature extensively covers the N-alkylation and N-acylation of the pyrazole ring nitrogen, specific examples of these reactions on the exocyclic amide nitrogen of this compound are not well-documented. beilstein-journals.org However, the general principles of amide chemistry can be applied to predict its reactivity.

The amide N-H proton is weakly acidic and can be removed by a very strong base (e.g., sodium hydride, NaH) to form an amidate anion. This anion is a potent nucleophile and can react with electrophiles like alkyl halides or acyl chlorides to form N-substituted amides.

N-Alkylation: The reaction would involve deprotonation with a strong, non-nucleophilic base, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). A significant challenge in this reaction would be achieving selectivity, as the pyrazole ring itself contains nitrogen atoms that could potentially compete in reactions, although the N-1 position is already substituted with an ethyl group.

N-Acylation: Similarly, acylation would involve the formation of the amidate anion, followed by treatment with an acylating agent like an acid chloride or anhydride. This would yield an N-acylamide, also known as an imide derivative.

The lack of specific examples suggests that these transformations may be synthetically challenging, potentially due to the preferential reactivity of other sites on the molecule or the stability of the amide group under standard conditions.

Modifications of the Amide Substituent

The carboxamide functional group at the C5 position of this compound is a key site for structural modification. These transformations allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical properties.

One of the most direct modifications is the hydrolysis of the amide to its corresponding carboxylic acid, 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. This reaction is typically performed under acidic or basic conditions and serves as a gateway to other functional groups. For instance, the resulting carboxylic acid can be converted into a more reactive acid chloride, usually by treatment with reagents like thionyl chloride or oxalyl chloride. researchgate.nettandfonline.com

This activated intermediate, the 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride, is a versatile precursor for the synthesis of a wide array of N-substituted amides . It can be readily reacted with various primary and secondary amines to forge new amide bonds. ciac.jl.cnnih.gov This strategy allows for the systematic introduction of different alkyl, aryl, and heteroaryl moieties at the amide nitrogen, creating a library of derivatives. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives from a similar acid chloride intermediate highlights the feasibility and utility of this approach. mdpi.com

Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Acid Chloride FormationSOCl₂, (COCl)₂4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride
N-Substituted Amide SynthesisR¹R²NHN,N-disubstituted-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

This table is interactive. Click on the headers to sort.

Reactions Involving the Pyrazole Ring

The pyrazole core, being an aromatic heterocycle, possesses distinct reactivity patterns that are influenced by the existing substituents.

Electrophilic Aromatic Substitution (beyond bromination)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and thus the typical site of attack. rsc.orgcdnsciencepub.com However, in this compound, this position is already occupied by a bromine atom. Furthermore, both the bromo and the carboxamide groups are electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic attack.

Consequently, common electrophilic substitution reactions such as nitration and Friedel-Crafts acylation are expected to be challenging. cdnsciencepub.comresearchgate.net Nitration of substituted pyrazoles typically requires harsh conditions, and the deactivating nature of the substituents on the target molecule would necessitate even more forcing conditions, which could lead to decomposition. nih.gov Similarly, Friedel-Crafts reactions on pyrazoles can be complicated by the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the basic nitrogen atoms of the ring, which further deactivates it. rsc.orgresearchgate.net Therefore, the pyrazole ring of this compound is considered relatively inert to further electrophilic substitution.

Nucleophilic Attack on the Pyrazole Ring

While direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally difficult without strong activation, the bromine atom at the C4 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the pyrazole core.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is highly effective for coupling 4-bromopyrazoles with a diverse range of aryl, vinyl, or heteroaryl boronic acids and esters. nih.govwikipedia.org This transformation replaces the bromine atom with a new carbon-based substituent, providing access to complex biaryl and heteroaryl structures. rsc.orgmdpi.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting the 4-bromo-pyrazole with various amines, including primary and secondary alkylamines and arylamines. wikipedia.org This method is a significant improvement over classical amination methods and has been successfully applied to unprotected 4-bromopyrazoles, demonstrating its broad utility. researchgate.netnih.govnih.gov

Coupling ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂C-CPd(0) catalyst + Ligand + Base
Buchwald-HartwigR¹R²NHC-NPd(0)/Pd(II) catalyst + Ligand + Base

This table is interactive. Click on the headers to sort.

Protonation and Deprotonation Studies

The pyrazole ring contains two nitrogen atoms with different electronic environments. In N-unsubstituted pyrazoles, the pyrrole-like nitrogen (N1) is acidic, while the pyridine-like nitrogen (N2) is basic, rendering the molecule amphoteric. nih.gov In this compound, the N1 position is alkylated, so only the basic character of the N2 nitrogen is relevant.

The basicity of the N2 atom is significantly influenced by the electronic effects of the ring substituents. Both the bromine atom at C4 and the carboxamide group at C5 are electron-withdrawing groups. These groups decrease the electron density on the pyrazole ring, including at the N2 atom, thereby reducing its ability to accept a proton. This results in a lower basicity compared to unsubstituted 1-ethylpyrazole. Theoretical studies using DFT calculations have been employed to predict the proton affinity and pKa values for a large number of pyrazole derivatives, confirming that electron-withdrawing substituents decrease the basicity of the pyrazole core. nih.govrsc.orgrsc.org The pKa of the conjugate acid of this compound is therefore expected to be significantly lower than that of simple alkylpyrazoles.

Cycloaddition Reactions and Formation of Fused Heterocycles

The functional groups of this compound are strategically positioned to serve as precursors for the synthesis of fused heterocyclic systems. The ortho-like relationship between the C4-bromo and C5-carboxamide groups is particularly useful for constructing annulated rings.

One common strategy involves the transformation of the C5-carboxamide into a different functional group that can participate in a cyclization reaction. For example, conversion of the amide to a hydrazide followed by condensation with a 1,3-dicarbonyl compound or a similar electrophile can lead to the formation of a fused pyridazine (B1198779) ring, yielding a pyrazolo[3,4-d]pyridazine derivative. researchgate.net

Alternatively, the C4-bromo substituent can be displaced via a nucleophilic substitution (e.g., with a thiol or an amine), introducing a new nucleophilic center. Subsequent intramolecular cyclization of this newly introduced group onto the C5-carboxamide (or a derivative thereof) can lead to the formation of fused six- or seven-membered rings. The synthesis of pyrazolo[3,4-d]pyrimidinones from ortho-amino pyrazole carboxamides provides a strong precedent for the feasibility of such cyclization strategies to build fused pyrimidine (B1678525) rings. nih.gov These approaches highlight the utility of the target compound as a building block for more complex, polycyclic heterocyclic structures. nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is primarily centered on the reactivity of the carbon-bromine bond.

Reduction: The pyrazole ring is aromatic and generally resistant to reduction under mild conditions. The most facile reduction pathway for this molecule is the reductive dehalogenation of the C4-bromo substituent. This can be accomplished using various methods, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. This reaction selectively removes the bromine atom to yield 1-ethyl-1H-pyrazole-5-carboxamide. Unintentional dehalogenation has also been observed as a side reaction under certain Suzuki-Miyaura coupling conditions, particularly with unprotected pyrroles, indicating the lability of the C-Br bond under reductive conditions. researchgate.net

Oxidation: The pyrazole ring is an electron-rich heterocycle and is generally stable towards oxidation. The N-ethyl group or the pyrazole ring itself would require harsh oxidizing agents for transformation, which would likely be non-selective. nih.govrsc.org Therefore, significant oxidative transformations of the core structure of this compound are not commonly observed under standard laboratory conditions.

Structural Analysis and Intermolecular Interactions of 4 Bromo 1 Ethyl 1h Pyrazole 5 Carboxamide

Solid-State Structures from X-ray Diffraction

Although a specific crystal structure for 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is not publicly documented, the solid-state architecture of analogous pyrazole (B372694) compounds provides a strong basis for predicting its structural behavior. X-ray diffraction studies on substituted pyrazoles reveal intricate networks of intermolecular interactions that determine their crystal packing and unit cell arrangements.

The crystal packing of pyrazole derivatives is often dominated by hydrogen bonding and, in the case of halogenated compounds, halogen bonding. For instance, the crystal structure of 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs. researchgate.netmdpi.com However, the presence of the 1-ethyl and 5-carboxamide substituents in this compound would significantly alter this packing.

The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the pyrazole nitrogen (N2) is a hydrogen bond acceptor. The ethyl group, being non-polar, will influence the packing through steric effects and weak van der Waals forces. It is anticipated that the crystal structure would feature chains or sheets of molecules linked by hydrogen bonds, with the ethyl groups likely oriented to minimize steric hindrance. The unit cell parameters would be dependent on the specific packing motif adopted, which is influenced by the crystallization solvent and conditions.

For comparison, the unit cell parameters of a related compound, 4-bromo-3-phenyl-1H-pyrazole, have been determined, revealing a triclinic crystal system. fu-berlin.de While the substitution pattern is different, it highlights the complexity of packing in brominated pyrazoles.

Table 1: Representative Crystal Data for a Related Pyrazole Compound

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)

This table presents data for a structurally related compound to illustrate typical crystallographic parameters for this class of molecules. The data for this compound is not available.

The carboxamide moiety is central to the formation of hydrogen bonding networks in the solid state. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Furthermore, the pyridine-like nitrogen (N2) of the pyrazole ring is also a potential hydrogen bond acceptor.

It is highly probable that this compound forms robust hydrogen-bonded synthons. A common motif for primary amides is the formation of centrosymmetric dimers through R²₂(8) graph sets, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. These dimers can then be further interconnected into tapes or sheets.

In the crystal structure of 1H-pyrazole-3-(N-tert-butyl)carboxamide, the molecules form hydrogen-bonded chains involving the pyrazolyl N-H proton and the amide carbonyl oxygen. sci-hub.se In the case of this compound, the pyrazole N-H is replaced by an N-ethyl group, precluding this specific interaction. However, the amide N-H remains available to form strong intermolecular hydrogen bonds with either the carbonyl oxygen of a neighboring molecule or the N2 atom of the pyrazole ring. The interplay between these potential hydrogen bonds will be a key determinant of the final crystal structure. Studies on other pyrazole-carboxamides have highlighted the prevalence of N-H···O and N-H···N interactions in their solid-state assemblies. cardiff.ac.uknih.gov

The bromine atom at the 4-position of the pyrazole ring is capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The bromine atom in this compound can form halogen bonds with electron-rich atoms such as the carbonyl oxygen, the amide nitrogen, or the pyrazole N2 atom of an adjacent molecule.

Studies on 4-bromopyrazole have shown its potential to form halogen bonds that are comparable in strength to those of other common halogen bond donors. aip.orgnih.govbris.ac.uk The strength of these interactions is influenced by the electron-withdrawing nature of the pyrazole ring, which enhances the electrophilic character of the bromine atom. In the solid state, these Br···O or Br···N interactions can act as significant structure-directing forces, often working in concert with hydrogen bonds to build the crystal lattice. The distances of these interactions are typically shorter than the sum of the van der Waals radii of the participating atoms. mdpi.com The presence of halogen bonding in addition to hydrogen bonding can lead to more complex and robust three-dimensional structures. mdpi.com

The pyrazole ring is an aromatic system and can therefore participate in π-stacking interactions. In the solid state, this could involve face-to-face or offset stacking of the pyrazole rings of adjacent molecules. The extent and geometry of π-stacking are influenced by the substituents on the ring. The ethyl group at the N1 position might sterically hinder a perfectly cofacial arrangement, leading to offset or edge-to-face interactions.

Solution-State Conformation and Dynamics

In solution, this compound is expected to be a relatively rigid molecule due to the planarity of the pyrazole ring. The primary conformational flexibility would arise from the rotation around the C5-C(O) bond and the C(O)-N bond of the carboxamide group, as well as the rotation of the ethyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole C3-H ~7.5 - 8.0 singlet -
Ethyl CH₂ ~4.0 - 4.5 quartet ~7
Ethyl CH₃ ~1.3 - 1.6 triplet ~7

These are estimated values based on general principles and data from related compounds. Actual values may vary depending on the solvent and other experimental conditions.

The conformation of the carboxamide group relative to the pyrazole ring will be influenced by steric and electronic factors. There is likely a significant energy barrier to rotation around the C5-C(O) bond due to potential steric clashes between the carbonyl oxygen and the N1-ethyl group or the bromine atom. The planarity of the amide group itself is maintained due to resonance. In solution, the molecule will likely exist in a dynamic equilibrium of conformers, with the lowest energy conformer being the most populated. The specific orientation of the carboxamide group can be probed using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about through-space proximity of protons.

Tautomeric Equilibria and Regioselectivity in Solution and Gas Phase

Tautomerism is a key feature of many pyrazole derivatives. nih.gov For N-unsubstituted pyrazoles, annular prototropic tautomerism is common, where the proton on the nitrogen can migrate between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. researchgate.netnih.govresearchgate.net The position of this equilibrium is sensitive to the nature and position of substituents, the solvent, and the physical state (solid, liquid, or gas). fu-berlin.denih.govresearchgate.net

However, in this compound, the presence of the ethyl group on the N1 nitrogen atom "locks" the molecule into a single regioisomeric form. The covalent bond between the nitrogen and the ethyl group prevents the proton migration that is characteristic of annular tautomerism. Therefore, this compound does not exhibit annular tautomeric equilibria in solution or the gas phase. It exists exclusively as the 1-ethyl regioisomer.

While the molecule itself is not tautomeric, the concept of regioselectivity is crucial in its synthesis. The preparation of N-alkylated pyrazoles from the reaction of a substituted pyrazole with an alkylating agent can potentially yield two different regioisomers (alkylation at N1 or N2). The observed product, this compound, is the result of a regioselective alkylation reaction. The factors governing this regioselectivity include the steric and electronic properties of the substituents on the pyrazole ring and the reaction conditions employed.

In the gas phase, similar to the solution phase, this compound will exist as a single, non-tautomeric species. Gas-phase studies on related pyrazoles have focused on properties like proton affinity and intermolecular interactions in the absence of a solvent. nih.govmdpi.com For this N-alkylated derivative, gas-phase studies would primarily reveal information about its intrinsic conformational preferences and its ability to form hydrogen-bonded or halogen-bonded dimers or clusters.

Self-Association and Aggregation Behavior

A thorough review of available scientific literature and crystallographic databases indicates a notable absence of specific research focused on the self-association and aggregation behavior of this compound. Consequently, detailed experimental data, including interactive data tables on its specific intermolecular interactions and aggregation motifs, cannot be provided at this time.

While studies on the supramolecular chemistry of pyrazole derivatives are extensive, the specific substitution pattern of a bromo group at the 4-position, an ethyl group at the 1-position, and a carboxamide group at the 5-position creates a unique molecule whose solid-state behavior has not been explicitly detailed in published research. The interplay of potential hydrogen bonding from the carboxamide group, halogen bonding from the bromine atom, and steric influences of the ethyl group would dictate its aggregation patterns. However, without crystallographic or spectroscopic studies on this particular compound, any description of its self-association would be speculative.

For context, broader studies on simpler, related pyrazole compounds offer insights into potential interaction motifs. For instance, research on 4-halogenated-1H-pyrazoles has revealed varied hydrogen-bonding patterns, including the formation of trimers and catemers (chain-like structures), depending on the halogen substituent. The presence of the carboxamide group in this compound would introduce strong hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen), which would likely be primary drivers in its self-assembly. These interactions could lead to the formation of well-defined dimers or extended one-, two-, or three-dimensional networks.

Advanced Applications of 4 Bromo 1 Ethyl 1h Pyrazole 5 Carboxamide in Chemical Research

Role as a Versatile Synthetic Building Block for Complex Architectures

The presence of multiple reactive sites within 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, namely the bromine atom, the carboxamide moiety, and the pyrazole (B372694) ring itself, renders it a highly versatile precursor for the construction of intricate molecular frameworks. The bromine atom at the 4-position is particularly significant as it provides a handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor in Heterocyclic Synthesis

The pyrazole core of this compound serves as a foundational element for the synthesis of more complex heterocyclic systems. The reactivity of the bromine atom allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are instrumental in modern organic synthesis for their efficiency and functional group tolerance.

For instance, in a Suzuki coupling reaction, the bromine atom can be substituted with various aryl or heteroaryl groups through the use of a palladium catalyst and a suitable boronic acid derivative. This reaction is pivotal for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
This compoundArylboronic acidPd catalyst, base4-Aryl-1-ethyl-1H-pyrazole-5-carboxamide
This compoundHeteroarylboronic acidPd catalyst, base4-Heteroaryl-1-ethyl-1H-pyrazole-5-carboxamide

Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the bromo-pyrazole with a primary or secondary amine. This reaction is a powerful tool for synthesizing a diverse range of N-substituted pyrazole derivatives, which are of significant interest in medicinal chemistry.

Reactant 1AmineCatalyst/ConditionsProduct Type
This compoundPrimary AminePd catalyst, base4-(Alkyl/Aryl)amino-1-ethyl-1H-pyrazole-5-carboxamide
This compoundSecondary AminePd catalyst, base4-(Dialkyl/Arylalkyl)amino-1-ethyl-1H-pyrazole-5-carboxamide

Synthesis of Fused Polycyclic Systems

Beyond simple substitution reactions, this compound is a key starting material for the construction of fused polycyclic systems, where the pyrazole ring is annulated with other heterocyclic rings. These fused systems often exhibit unique photophysical and biological properties.

One important class of fused heterocycles that can be synthesized from pyrazole precursors are the pyrazolo[3,4-b]pyridines. nih.gov These structures are of interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. The synthesis can be envisioned to proceed through a multi-step sequence starting with a cross-coupling reaction to introduce a suitable functional group at the 4-position, followed by cyclization reactions to form the fused pyridine (B92270) ring.

Another significant fused heterocyclic system is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov These compounds are known to possess a wide range of biological activities. Synthetic strategies towards these molecules could involve the initial transformation of the carboxamide group of this compound, followed by cyclization with a suitable three-carbon synthon.

The general synthetic approach often involves a palladium-catalyzed reaction to introduce a side chain that can subsequently undergo an intramolecular cyclization to form the new fused ring. The choice of reactants and reaction conditions dictates the final fused polycyclic architecture.

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the carboxamide group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These donor atoms can coordinate with various metal ions to form stable metal complexes with diverse geometries and electronic properties.

The ability to further functionalize the molecule at the bromine position allows for the tuning of the ligand's steric and electronic properties, which in turn influences the characteristics of the resulting metal complexes.

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole-based ligands are frequently employed in the synthesis of MOFs due to their strong coordinating ability and the directional nature of their nitrogen donors. researchgate.net

While specific research on MOFs constructed from this compound is still an emerging area, the potential is significant. The carboxamide group can participate in hydrogen bonding, which can play a crucial role in directing the self-assembly of the framework and enhancing its stability. The bromo-substituent offers a site for post-synthetic modification, where the properties of the MOF can be altered after its initial formation.

Metal IonPotential MOF PropertiesPotential Applications
Zinc(II)High porosity, thermal stabilityGas storage, separation
Copper(II)Catalytic activity, luminescenceCatalysis, sensing
LanthanidesUnique photoluminescent propertiesOptical materials, sensing

Catalysis Applications

Metal complexes containing pyrazole-based ligands have shown promise as catalysts in a variety of organic transformations. nih.gov The electronic properties of the pyrazole ligand can be fine-tuned by introducing different substituents, which in turn can modulate the catalytic activity of the metal center.

Complexes derived from this compound could potentially be explored as catalysts for reactions such as cross-coupling, oxidation, and reduction. The ethyl group provides steric bulk that can influence the selectivity of the catalytic reaction, while the bromo- and carboxamide groups offer opportunities for further modification to create more sophisticated and efficient catalytic systems.

Exploration in Material Sciences

The unique combination of a halogenated pyrazole core and a carboxamide functional group in this compound suggests its potential utility in the field of material sciences. The molecule's structure allows for the creation of materials with tailored electronic and photophysical properties.

For instance, pyrazole derivatives are known to be components of organic light-emitting diodes (OLEDs). mdpi.com The pyrazole ring can act as a charge-transporting or emissive component in these devices. By incorporating this compound into larger conjugated systems through reactions at the bromine position, it may be possible to develop new materials for OLEDs with improved efficiency and stability.

Furthermore, the ability of the carboxamide group to form strong hydrogen bonds can be exploited in the design of self-assembling materials and liquid crystals. The ordered structures resulting from these non-covalent interactions can lead to materials with interesting anisotropic properties. The investigation into the applications of this compound in material science is a growing area of research with the potential for significant discoveries. smolecule.com

Non-linear Optical (NLO) Materials

Research into organic molecules for non-linear optical (NLO) applications has identified pyrazole derivatives as a promising class of materials. The inherent aromaticity and asymmetry that can be designed into pyrazole-containing compounds make them potential candidates for applications requiring the manipulation of light, such as in optical limiting and other photonic devices.

While direct studies on the NLO properties of this compound are not extensively documented in publicly available research, the broader family of pyrazole derivatives has been investigated for these characteristics. For instance, studies on other N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have demonstrated their potential as NLO materials. arabjchem.orgresearchgate.net In one such study, the open-aperture z-scan technique was employed to measure the optical nonlinearity of various pyrazole derivatives at 532 nm using 5 ns laser pulses. arabjchem.org The findings indicated that specific substitutions on the pyrazole ring could lead to significant nonlinear absorption, marking them as potential candidates for optical limiting applications. arabjchem.orgresearchgate.net The presence of both electron-donating and electron-withdrawing groups, along with an extended π-conjugated system, are key features for enhancing NLO properties. The structure of this compound, with its bromine atom and carboxamide group, suggests that it could be a building block for more complex molecules with tailored NLO responses.

Table 1: NLO Properties of Selected Pyrazole Derivatives

CompoundMeasurement TechniqueWavelength (nm)Key Finding
4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acidOpen-aperture z-scan532Maximum nonlinearity observed
ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylateOpen-aperture z-scan532Potential for optical limiting

This table presents data for related pyrazole compounds to illustrate the NLO potential within this chemical class, as specific data for this compound is not available.

Electronic and Optical Materials

The pyrazole scaffold is a component in the design of novel organic materials intended for electronic and optical applications. The structure of compounds like 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a related molecule, makes it suitable for incorporation into materials with specific electronic or photonic properties. myskinrecipes.com The electronic environment of the pyrazole ring can be finely tuned through substitutions, influencing properties such as conductivity, and light absorption and emission.

While specific research detailing the use of this compound in electronic and optical materials is limited, its classification as a potential building block for such materials is noted by chemical suppliers. bldpharm.com The presence of the bromine atom offers a site for further chemical modification, such as cross-coupling reactions, which is a common strategy in the synthesis of conjugated polymers and other functional organic materials. These materials are integral to the development of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemical Research Applications as Intermediates

One of the most significant areas of application for pyrazole derivatives is in the field of agrochemical research, where they serve as crucial intermediates in the synthesis of a variety of pesticides, including fungicides, herbicides, and insecticides. The pyrazole carboxamide scaffold, in particular, is a well-established pharmacophore in the design of active agrochemical ingredients.

While direct, detailed research findings on the use of this compound as an intermediate are not extensively published, the utility of closely related compounds is well-documented. For example, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is utilized in the development of herbicides and fungicides. chemimpex.com The structural similarities suggest that this compound would also be a valuable precursor in the synthesis of new agrochemicals. Pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess herbicidal activity. nih.gov

Furthermore, other bromo-pyrazole carboxylic acid derivatives serve as key intermediates in the production of major insecticides. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a crucial building block for the synthesis of chlorantraniliprole, a broad-spectrum insecticide. scimplify.com This highlights the industrial importance of halogenated pyrazole carboxylic acids and their derivatives, like amides, in constructing the core of modern crop protection agents. The versatility of the pyrazole ring and the reactivity of the bromine atom make these compounds valuable platforms for developing new and effective agrochemicals. lookchem.comresearchgate.net

Future Research Directions and Challenges in 4 Bromo 1 Ethyl 1h Pyrazole 5 Carboxamide Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has evolved from classical condensation reactions to modern, more efficient methods. researchgate.net Traditional approaches, such as the reaction of 1,3-diketones with hydrazines, are well-established for creating the pyrazole core. researchgate.netnumberanalytics.com However, the focus for compounds like 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is shifting towards pathways that offer better control over regioselectivity, higher yields, and milder reaction conditions. nih.gov

A significant challenge in pyrazole synthesis is achieving specific substitution patterns, as the tautomeric nature of the pyrazole ring can lead to mixtures of isomers. nih.gov Future research will likely concentrate on developing highly regioselective synthetic routes. This includes the use of advanced catalytic systems, such as copper-catalyzed three-component processes, which have shown promise in affording N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov Another promising avenue is the use of novel starting materials, like 1,3-monothiodiketones, to produce unsymmetrically substituted pyrazoles. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Methodology Advantages Disadvantages Future Research Focus
Classical Condensation Readily available starting materials. Can result in isomeric mixtures, harsh conditions. Improving regioselectivity with novel catalysts.
Microwave-Assisted Synthesis Reduced reaction times, improved yields. researchgate.net Requires specialized equipment. Optimization for large-scale production.
Multi-component Reactions High atom economy, operational simplicity. researchgate.netcitedrive.com Can be challenging to optimize for complex targets. Expanding the scope to a wider range of substituents.

| Catalytic Methods | High efficiency and selectivity. researchgate.net | Catalyst cost and sensitivity. | Development of robust and recyclable catalysts. |

Advanced Spectroscopic Characterization of Excited States

The photophysical properties of pyrazole derivatives are of growing interest for applications in organic materials and sensors. mdpi.com Understanding the behavior of molecules in their excited states is fundamental to designing new materials with tailored optical and electronic properties. For this compound, future research should employ advanced spectroscopic techniques to probe these excited states.

Techniques such as time-resolved fluorescence and phosphorescence spectroscopy, transient absorption spectroscopy, and computational modeling can provide detailed insights into the electronic structure and dynamics of the excited states. youtube.com A key challenge will be to correlate specific structural features, like the bromo and ethyl substituents on the pyrazole ring, with the observed photophysical properties. For instance, the heavy bromine atom could influence intersystem crossing rates, potentially leading to interesting phosphorescent properties.

Future studies could focus on how the molecular environment, such as solvent polarity or incorporation into a solid-state matrix, affects the excited-state dynamics. This knowledge is crucial for the rational design of pyrazole-based materials for applications like organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.com

Integration of Machine Learning in Computational Studies and Reaction Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules. eurasianjournals.com For pyrazole derivatives, methods like Density Functional Theory (DFT) provide insights into their electronic structure. eurasianjournals.com However, these calculations can be computationally expensive, especially for large molecules or for screening large numbers of potential candidates. miragenews.com

The integration of machine learning (ML) offers a path to accelerate these studies significantly. eurasianjournals.comresearchgate.net ML models can be trained on data from high-accuracy quantum chemistry calculations to predict molecular properties much faster. miragenews.com Future research on this compound could involve developing quantitative structure-property relationship (QSPR) models to predict its reactivity, stability, and potential biological activity. researchgate.net

A major challenge is the need for large, high-quality datasets to train accurate ML models. eurasianjournals.com Generating these datasets through automated high-throughput quantum chemistry calculations will be a key area of future work. Furthermore, ML can be used to predict the outcomes of chemical reactions, helping chemists to identify the most promising synthetic routes and reaction conditions, thereby reducing the amount of trial-and-error in the lab. youtube.com

Exploration of New Reactivity Modes and Functionalization

The pyrazole ring is a versatile scaffold that can be functionalized at various positions to tune its properties. mdpi.com The bromine atom at the 4-position of this compound is a key functional handle for further chemical modifications. Future research will undoubtedly focus on exploring new reactivity modes at this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing new carbon-carbon bonds. researchgate.netresearchgate.net Applying these and other modern cross-coupling methods to this compound could lead to a diverse library of new compounds with potentially interesting properties. A challenge in this area is to develop coupling protocols that are tolerant of the carboxamide functionality.

Beyond the bromine, the C-H bonds on the pyrazole ring and the ethyl group also represent opportunities for functionalization through C-H activation chemistry. This would provide more direct and atom-economical routes to novel derivatives. Exploring the reactivity of the carboxamide group itself, for example, through derivatization or by using it to direct reactions at other parts of the molecule, is another promising avenue for future investigation.

Design of Next-Generation Materials Based on Pyrazole Carboxamide Scaffolds

Pyrazole carboxamides are recognized as important scaffolds in medicinal chemistry and are increasingly being explored for applications in materials science. researchgate.netontosight.ai Their rigid structure, ability to form hydrogen bonds, and tunable electronic properties make them attractive building blocks for functional materials. mdpi.com

Future research will focus on designing and synthesizing novel materials based on the this compound scaffold. By strategically modifying the substituents on the pyrazole ring and the carboxamide nitrogen, it may be possible to create materials with tailored properties for specific applications. For example, incorporating this scaffold into polymers could lead to new materials with interesting thermal or mechanical properties.

The development of pyrazole-based coordination polymers or metal-organic frameworks (MOFs) is another exciting direction. The nitrogen atoms of the pyrazole ring and the oxygen of the carboxamide group can act as coordination sites for metal ions, leading to self-assembled structures with porous architectures. These materials could have applications in gas storage, catalysis, or sensing. A key challenge will be to control the self-assembly process to obtain materials with desired structures and properties.

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. citedrive.comresearchgate.net For the synthesis of this compound and its derivatives, there is a strong drive to develop more sustainable and environmentally friendly methods. tandfonline.com

Future research in this area will focus on several key aspects. One is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. thieme-connect.com The development of solvent-free reaction conditions is another important goal. researchgate.nettandfonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-diketones
1,3-monothiodiketones
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Pyrazine carboxylic acid
4-Bromo-3-methyl aniline
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide
5-methyl-1H-pyrazol-3-amine
3,5-dimethylpyrazole
Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate
4-bromo-1H-pyrazole
Ethyl iodide
4-bromo-1-ethyl-1H-pyrazole
Ethyl 4-bromo-1H-pyrazole-5-carboxylate
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
4-bromo-N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-5-carboxamide

Q & A

Q. What are the established synthetic routes for 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves bromination of a pyrazole precursor followed by carboxamide formation. For example:

  • Step 1 : Bromination at the C4 position of a pyrazole scaffold using reagents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
  • Step 2 : Introduction of the ethyl group via alkylation (e.g., using ethyl iodide or ethyl bromide in the presence of a base like K₂CO₃) .
  • Step 3 : Carboxamide formation via coupling reactions, such as using CDI (1,1'-carbonyldiimidazole) to activate the carboxylic acid intermediate before reacting with ammonia or amines . Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent carbons) .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} confirm the carboxamide group .
  • Mass Spectrometry (HRMS) : To verify molecular weight and bromine isotope patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms solid-state conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield of the carboxamide group?

  • Catalyst Screening : Test coupling agents like HATU or EDCI instead of CDI to enhance efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate .
  • Temperature Control : Monitor exothermic reactions during bromination to avoid side products . Document yields and purity at each step to identify bottlenecks .

Q. How to resolve discrepancies in 1H^1 \text{H}1H-NMR data for pyrazole derivatives?

Conflicting signals may arise from tautomerism or impurities. Solutions include:

  • Variable Temperature NMR : Assess peak splitting changes to identify dynamic processes .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1 \text{H}-13C^{13} \text{C} couplings .
  • X-ray Validation : Use crystallographic data to cross-check NMR assignments .

Q. What experimental designs evaluate the compound’s biological activity?

  • In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using dose-response curves (IC₅₀/EC₅₀) .
  • Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2 or EGFR) using software like AutoDock .
  • SAR Studies : Modify substituents (e.g., ethyl group, bromine) to correlate structure with activity .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • HPLC Validation : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) for resolution .
  • LC-MS/MS : Use MRM (multiple reaction monitoring) for sensitive detection in biological samples .
  • Cross-Validation : Compare results with NMR or XRD to confirm accuracy .

Q. How to address contradictions in solubility or stability data?

  • Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature) .
  • Accelerated Stability Studies : Use thermal analysis (DSC/TGA) to assess degradation pathways .
  • Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility models .

Q. What strategies ensure regioselective bromination in pyrazole systems?

  • Directing Groups : Use electron-withdrawing groups (e.g., carboxamide) to guide bromine to the C4 position .
  • Reagent Choice : Compare NBS vs. Br₂ in acetic acid for selectivity .
  • Microwave-Assisted Synthesis : Enhance reaction control to minimize over-bromination .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Analysis : Conduct DSC/TGA to determine decomposition temperatures .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
  • Humidity Tests : Monitor hygroscopicity via Karl Fischer titration .

Q. How to design SAR studies for pyrazole carboxamide derivatives?

  • Core Modifications : Replace bromine with other halogens or substituents (e.g., methyl, nitro) .
  • Side Chain Variations : Test alkyl vs. aryl groups at the N1 position .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to guide reactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.